molecular formula C18H39O6P B14445257 Ethyl bis[2-(hexyloxy)ethyl] phosphate CAS No. 75019-77-1

Ethyl bis[2-(hexyloxy)ethyl] phosphate

Cat. No.: B14445257
CAS No.: 75019-77-1
M. Wt: 382.5 g/mol
InChI Key: MDKIXZXDWFAGGY-UHFFFAOYSA-N
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Description

Ethyl bis[2-(hexyloxy)ethyl] phosphate is a phosphate ester compound featuring two 2-(hexyloxy)ethyl groups and one ethyl group bonded to a central phosphorus atom. Phosphate esters with branched alkoxy or alkyl chains, such as bis(2-ethylhexyl) phosphate (HDEHP) and sodium di[(2-ethylhexyloxy)ethyl] phosphate (DEEPA), are widely studied for their surfactant, extraction, and adhesive properties . This compound likely shares characteristics such as amphiphilicity, hydrolytic stability, and metal-chelating capacity, making it relevant in industrial and chemical applications.

Properties

CAS No.

75019-77-1

Molecular Formula

C18H39O6P

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl bis(2-hexoxyethyl) phosphate

InChI

InChI=1S/C18H39O6P/c1-4-7-9-11-13-20-15-17-23-25(19,22-6-3)24-18-16-21-14-12-10-8-5-2/h4-18H2,1-3H3

InChI Key

MDKIXZXDWFAGGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOP(=O)(OCC)OCCOCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bis[2-(hexyloxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(hexyloxy)ethanol and ethanol. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The general steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is typically purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl bis[2-(hexyloxy)ethyl] phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl bis[2-(hexyloxy)ethyl] phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl bis[2-(hexyloxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound can also interact with cell membranes, altering their permeability and fluidity .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phosphate (HDEHP)

  • Structure : HDEHP contains two branched 2-ethylhexyl groups attached to a phosphate group (C16H35O4P, MW 322.42) .
  • Applications : Widely used as a liquid-liquid extractant for rare earth metals, uranium, and transition metals due to its high selectivity and stability under acidic conditions .
  • Key Differences :
    • Branching vs. Linear Chains : HDEHP’s 2-ethylhexyl groups enhance solubility in organic solvents, whereas Ethyl bis[2-(hexyloxy)ethyl] phosphate’s linear hexyloxyethyl groups may reduce lipophilicity but improve aqueous miscibility.
    • Reactivity : HDEHP forms stable complexes with metal ions via its phosphate group, while the ethyl group in this compound may alter chelation kinetics .

Sodium Di[(2-ethylhexyloxy)ethyl] Phosphate (DEEPA)

  • Structure : DEEPA (C16H32NaO5P) is the sodium salt of a phosphate ester with two 2-(ethylhexyloxy)ethyl groups .
  • Applications : Acts as an anionic surfactant in reverse micelle systems, enhancing enzymatic catalysis (e.g., lipase activity in olive oil hydrolysis) .
  • Key Differences :
    • Ionic vs. Neutral Form : DEEPA’s ionic nature improves solubility in polar solvents, whereas this compound’s neutral structure may favor compatibility with hydrophobic matrices.
    • Functionality : DEEPA’s sodium counterion facilitates micelle formation, while the ethyl group in this compound could influence self-assembly behavior .

Bis[2-(methacryloyloxy)ethyl] Phosphate (BMEP)

  • Structure : BMEP (C12H19O8P, MW 322.25) features two methacrylate-functionalized ethyl groups, enabling polymerization .
  • Applications : Used in dental adhesives for enamel/dentine bonding due to its dual functionality: etching hydroxyapatite and forming polymerized resin networks resistant to hydrolysis .
  • Key Differences: Polymerizability: BMEP’s methacrylate groups enable covalent bonding with dental resins, a feature absent in this compound. Demineralization Capacity: BMEP etches dental tissues more effectively than non-polymerizable analogs, suggesting this compound may lack this property .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound* C16H34O6P ~356.4 (estimated) Phosphate, hexyloxyethyl Surfactants, catalysts (inferred)
Bis(2-ethylhexyl) phosphate (HDEHP) C16H35O4P 322.42 Phosphate, 2-ethylhexyl Metal extraction, solvent systems
Sodium di[(2-ethylhexyloxy)ethyl] phosphate (DEEPA) C16H32NaO5P 358.39 Phosphate, sodium, ethylhexyloxy Reverse micelle catalysis
Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) C12H19O8P 322.25 Phosphate, methacrylate Dental adhesives

Research Findings and Industrial Relevance

  • Solubility and Branching : Branched analogs like HDEHP exhibit superior organic-phase solubility, critical for extraction processes, while linear-chain derivatives (e.g., this compound) may balance hydrophilicity and hydrophobicity for emulsion stabilization .
  • Enzymatic Compatibility : DEEPA’s reverse micelles enhance lipase activity by 1.86× compared to oil-water systems, suggesting this compound could similarly optimize enzyme-substrate interactions .
  • Polymer Network Stability: BMEP’s polymerization with hydroxyapatite underscores the importance of reactive groups in adhesive applications, a trait absent in non-polymerizable phosphate esters .

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